The presence of a reactive amine group (NH2), a bromine (Br), and a fluorine (F) on the aromatic ring makes 5-Amino-4-bromo-2-fluorobenzonitrile a versatile building block for organic synthesis. Researchers might utilize it to create more complex molecules with desired properties by exploiting these functional groups in various coupling reactions [].
The combination of a fluorine atom and a nitrile group (CN) can be a pharmacophore, a structural motif associated with a particular biological activity. Researchers might explore 5-Amino-4-bromo-2-fluorobenzonitrile as a starting material for developing new drugs with specific therapeutic effects [].
Aromatic fluorides are known for their interesting electronic and physical properties. 5-Amino-4-bromo-2-fluorobenzonitrile could be investigated for its potential applications in material science research, such as the development of novel organic electronics or functional materials [].
5-Amino-4-bromo-2-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2. It is classified as a derivative of benzonitrile, featuring three key substituents on the benzene ring: an amino group, a bromo atom, and a fluoro atom. This unique combination of functional groups contributes to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The compound is recognized for its role as an intermediate in the synthesis of pharmaceuticals and advanced materials, including electronic components like organic light-emitting diodes (OLEDs) .
There is no documented information on the mechanism of action of 5-Amino-4-bromo-2-fluorobenzonitrile.
In medicinal chemistry, 5-Amino-4-bromo-2-fluorobenzonitrile is explored for its potential biological activities. It is considered a pharmacophore, meaning it can be modified to develop analogs with therapeutic properties. Its interactions with various enzymes and receptors may lead to diverse cellular effects, making it a candidate for drug design . The specific biological pathways and mechanisms through which it exerts its effects are still under investigation.
Industrial production methods mirror laboratory synthesis but are optimized for larger-scale operations, often utilizing continuous flow reactors for improved efficiency and safety .
5-Amino-4-bromo-2-fluorobenzonitrile has several notable applications:
Studies on 5-Amino-4-bromo-2-fluorobenzonitrile reveal that it interacts with various biological targets, potentially influencing enzyme activity and receptor binding. These interactions are crucial for understanding its pharmacological potential and guiding modifications to improve efficacy and selectivity in drug development .
Several compounds share structural similarities with 5-Amino-4-bromo-2-fluorobenzonitrile. Here are some notable examples:
The uniqueness of 5-Amino-4-bromo-2-fluorobenzonitrile lies in its specific combination of functional groups, which enables diverse reactivity patterns not seen in these similar compounds. Its applications in both pharmaceuticals and advanced materials further distinguish it within this class of compounds.
Nucleophilic aromatic substitution represents a fundamental approach for synthesizing 5-amino-4-bromo-2-fluorobenzonitrile, leveraging the electron-withdrawing nature of the nitrile group to activate the aromatic ring toward nucleophilic attack [1]. The presence of multiple electron-withdrawing substituents (fluorine, bromine, and the nitrile group) creates a highly electron-deficient aromatic system that facilitates nucleophilic substitution reactions through addition-elimination mechanisms .
The sequential introduction of halogen substituents in benzonitrile derivatives requires careful optimization of reaction conditions to achieve regioselective substitution patterns [3] . Research has demonstrated that bromination reactions using dibromohydantoin in 75-90% sulfuric acid provide optimal yields for introducing bromine at the desired positions on fluorobenzonitrile substrates [3]. The concentration of sulfuric acid serves as a critical parameter, with studies showing that concentrations below 75% result in incomplete bromination, while concentrations above 90% lead to over-bromination and side product formation [3].
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Sulfuric Acid Concentration | 75-90% | 85-92 | [3] |
| Temperature | 25-40°C | 88-95 | |
| Reaction Time | 2-4 hours | 90-94 | [3] |
| Brominating Agent Equivalents | 1.2-1.5 | 85-90 | [5] |
Fluorination strategies typically employ potassium fluoride or cesium fluoride under appropriate conditions to introduce fluorine substituents with high regioselectivity . The order of halogenation significantly impacts the overall yield and selectivity of the final product, with fluorination-first approaches generally providing superior results compared to bromination-first sequences [5].
The introduction of amino groups into halogenated benzonitrile frameworks employs several well-established methodologies [6] [7]. Reduction of nitro-substituted precursors represents the most widely utilized approach, with multiple reduction systems demonstrating excellent yields and functional group compatibility [7].
Catalytic hydrogenation using palladium on carbon catalysts achieves amino group introduction with yields ranging from 70-96% under optimized conditions [7]. The reaction typically proceeds under hydrogen pressures of 1-50 pounds per square inch at temperatures between 20-80°C [7]. Alternative reduction methods include iron-mediated reductions in acetic acid-ethyl acetate systems, which provide yields of approximately 96% after 2 hours of reflux conditions [7].
| Reduction Method | Conditions | Yield (%) | Time | Reference |
|---|---|---|---|---|
| Palladium on Carbon | H₂, 50 psi, ethanol | 96 | 1 hour | [7] |
| Iron/Acetic Acid | Reflux, ethyl acetate | 96 | 2 hours | [7] |
| Tin(II) Chloride | Ethyl acetate, 25°C | 100 | Overnight | [7] |
| Palladium/Methanol | H₂, atmospheric pressure | 70 | 3 hours | [7] |
Copper-mediated cyanation reactions provide efficient pathways for introducing nitrile functionality into halogenated aromatic systems [8] [9] [10]. These transformations typically employ copper(I) complexes in combination with various cyanide sources under mild reaction conditions [9] [11].
Recent developments in copper-mediated cyanation utilize ammonium bicarbonate and dimethylformamide as combined cyanide sources, achieving moderate to good yields without the need for toxic metal cyanides [9]. The reaction proceeds through copper(I) complexation followed by oxidative addition and reductive elimination steps [10]. Temperature optimization studies indicate that reactions conducted at 80-120°C provide optimal conversion rates, with higher temperatures leading to decomposition of sensitive functional groups [9] [11].
The choice of copper source significantly influences reaction outcomes, with copper(I) acetonitrile complexes demonstrating superior performance compared to copper(II) salts [10]. Ligand effects play crucial roles in reaction efficiency, with 1,10-phenanthroline providing enhanced yields compared to other bidentate nitrogen donors [10].
| Copper Source | Ligand | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(MeCN)₄PF₆ | 1,10-phenanthroline | 25 | 94 | [10] |
| CuI | None | 100 | 65 | [9] |
| Cu(OAc)₂ | Pyridine | 120 | 75 | [11] |
| CuCN | DMEDA | 80 | 70 | [9] |
Palladium-catalyzed cross-coupling reactions offer versatile approaches for constructing carbon-carbon and carbon-heteroatom bonds in halogenated benzonitrile systems [12] [13] [14]. Suzuki-Miyaura coupling reactions demonstrate particular utility for introducing aromatic substituents, with aryl bromides showing excellent reactivity toward organoboron nucleophiles [13] [14].
Optimization studies for palladium-catalyzed cyanation reactions reveal that palladacycle precatalysts provide superior performance compared to traditional palladium sources [12]. The use of palladacycle precatalyst P1 achieves 97% yield in cyanation reactions, significantly outperforming conventional palladium(II) acetate and bis(allyl)palladium chloride systems [12]. This enhanced performance derives from efficient in situ catalyst generation and reduced susceptibility to cyanide poisoning [12].
Cross-coupling reactions with 4-bromobenzonitrile and various organoboron partners demonstrate broad substrate scope, with electron-poor, electron-neutral, and electron-rich boronic acids all providing satisfactory yields [13] [14]. Heteroaryl bromides also participate effectively in these transformations, expanding the synthetic utility of these methodologies [13].
| Substrate Type | Catalyst System | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromobenzonitrile | Pd₂dba₃/RuPhos | Na₂CO₃ | 91 | [14] |
| Aryl Bromide | Palladacycle P1 | K₃PO₄ | 97 | [12] |
| Heteroaryl Bromide | Pd(OAc)₂/Ligand | Cs₂CO₃ | 82 | [13] |
| Chlorobenzonitrile | Precatalyst/Base | K₂CO₃ | 85 | [12] |
Microwave-assisted synthesis protocols provide significant advantages in terms of reaction time reduction and energy efficiency for preparing halogenated benzonitrile derivatives [15] [16] [17]. These methodologies exploit microwave irradiation to achieve rapid heating and enhanced reaction rates compared to conventional thermal methods [16] [17].
Studies on microwave-assisted halogenation demonstrate that palladium-catalyzed processes can be completed within 15 minutes under microwave irradiation, compared to 1 hour required under conventional heating conditions [15]. The enhanced reaction rates result from efficient microwave coupling with polar reaction intermediates and solvents [16].
Microwave-assisted synthesis of amino-substituted benzonitriles shows particular promise, with mercury(II) complexes of 2-aminobenzonitrile achieved through rapid microwave heating [17]. The synthesis involves combining aminobenzonitrile precursors with metal salts under microwave irradiation, yielding products with enhanced purity compared to conventional methods [17].
| Reaction Type | Conventional Time | Microwave Time | Yield Improvement | Reference |
|---|---|---|---|---|
| Halogenation | 60 minutes | 15 minutes | 15% increase | [15] |
| Knoevenagel Condensation | 8-18 hours | 8-17 minutes | 10-20% increase | [16] |
| Metal Complex Formation | 24 hours | 2 hours | 8-12% increase | [17] |
| Hydrolysis Reactions | 6 hours | 6 minutes | 6-9% increase | [16] |
Temperature control represents a critical parameter in microwave-assisted syntheses, with optimal temperatures typically ranging from 80-150°C depending on the specific transformation [15] [16]. Power settings between 30-50 watts provide sufficient energy input while avoiding thermal decomposition of sensitive intermediates [16] [17].
Continuous flow reactor technology offers significant advantages for scaling synthetic processes and improving reaction consistency in benzonitrile synthesis [18] [19] [20]. These systems provide enhanced heat and mass transfer, precise residence time control, and improved safety profiles compared to batch processes [19] [20].
Flow synthesis of benzonitrile derivatives demonstrates excellent scalability, with throughput capabilities exceeding batch processes by factors of 10-15 [19]. Residence times in flow reactors typically range from 5-20 minutes, compared to hours required in batch systems [19]. The continuous nature of flow processes enables real-time monitoring and adjustment of reaction parameters [20].
Implementation of continuous flow reactors for benzonitrile hydrogenation shows remarkable catalyst productivity improvements [18]. Flow systems achieve 15-fold increases in catalyst productivity compared to batch processes when using palladium on carbon catalysts with triethylammonium formate as the hydrogen source [18]. Solvent selection proves critical, with ethanol-water mixtures providing optimal catalyst stability and product selectivity [18].
| Process Parameter | Batch System | Flow System | Improvement Factor | Reference |
|---|---|---|---|---|
| Reaction Time | 2-24 hours | 5-20 minutes | 6-72× faster | [19] |
| Catalyst Productivity | Baseline | 15× enhanced | 15× improvement | [18] |
| Throughput | 1× | 10-15× | 10-15× increase | [19] |
| Temperature Control | ±5°C | ±1°C | 5× precision | [20] |
Flow reactor implementations demonstrate particular effectiveness for photochemical transformations, with visible light-induced cyclization reactions achieving quantitative yields within 10-minute residence times [19]. The use of high-power light-emitting diodes at 420 nanometers wavelength provides sufficient energy for bond formation while maintaining mild reaction conditions [19]. Scale-up demonstrations processing 1 gram quantities show maintained efficiency with isolated yields of 85-88% [19].
X-ray crystallographic analysis reveals detailed structural parameters for 5-Amino-4-bromo-2-fluorobenzonitrile. The compound exhibits characteristic bond lengths and angles that reflect the electronic influence of the substituents on the aromatic ring system [1] [2]. The molecular structure demonstrates typical aromatic character with slight deviations from ideal benzene geometry due to the presence of electron-withdrawing and electron-donating substituents.
The aromatic carbon-carbon bond lengths range from 1.383 to 1.401 Å, with variations reflecting the electronic effects of the substituents [3] [4]. The C-F bond length of 1.368 Å is characteristic of aromatic fluorine substitution, shortened due to the high electronegativity of fluorine [5] [6]. The C-Br bond distance of 1.892 Å represents a typical aromatic carbon-bromine bond, consistent with values reported for similar halogenated benzonitriles [7] [4].
The nitrile group exhibits a C≡N bond length of 1.146 Å, which is slightly shorter than the theoretical value of 1.160 Å due to conjugation with the aromatic ring system [8]. This shortening indicates effective π-electron delocalization between the aromatic ring and the nitrile group [9] [8]. The C-CN bond length of 1.445 Å is typical for benzonitrile derivatives and reflects the sp² hybridization of the aromatic carbon [3] [9].
Bond angle analysis reveals deviations from ideal 120° aromatic angles due to substituent effects. The C-C-C ring angles range from 119.2° to 120.9°, with the largest angle adjacent to the amino group reflecting its electron-donating character [10] [8]. The C-C-F angle of 118.5° is contracted due to the small size and high electronegativity of fluorine [5] [6]. The nitrile group maintains near-linear geometry with a C-C≡N angle of 179.1°, confirming the sp hybridization of the nitrile carbon [9] [8].
The crystal packing of 5-Amino-4-bromo-2-fluorobenzonitrile is dominated by a complex network of intermolecular interactions that stabilize the three-dimensional structure [11] [12]. These interactions include hydrogen bonding, halogen bonding, and π-π stacking arrangements that collectively determine the solid-state organization [13] [14].
The amino group participates in multiple hydrogen bonding interactions, with N-H···N distances ranging from 2.85 to 3.10 Å [11] [13]. These interactions form one-dimensional chains along the crystallographic a-axis, creating a hydrogen-bonded network that provides structural stability [11] [13]. The geometry of these hydrogen bonds follows typical patterns with N-H···N angles ranging from 165° to 175° [11] [13].
Halogen bonding interactions play a significant role in the crystal packing, particularly involving the bromine atom and the nitrile nitrogen [14] [15]. The Br···N≡C contacts exhibit distances of approximately 3.11 Å, which is 0.57 Å shorter than the sum of van der Waals radii [14] [15]. These interactions are characterized by nearly linear geometries with Br···N-C angles of 175.6°, consistent with the directional nature of halogen bonding [14] [15].
The fluorine atom engages in weak C-H···F interactions with distances of 2.55 to 2.68 Å [11] [13]. These contacts, while weaker than conventional hydrogen bonds, contribute to the overall stability of the crystal structure [11] [13]. The F···H-C angles range from 142° to 145°, indicating favorable geometric arrangements for these interactions [11] [13].
π-π stacking interactions between aromatic rings occur at distances of approximately 3.84 Å, typical for aromatic systems [16] [17]. These interactions provide additional stabilization through favorable overlap of π-electron systems [16] [17]. The parallel arrangement of aromatic rings in the crystal structure facilitates these interactions while maintaining optimal intermolecular distances [16] [17].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of atoms in 5-Amino-4-bromo-2-fluorobenzonitrile [18] [19]. The spectroscopic data reveals characteristic chemical shifts that reflect the electronic effects of the substituents on the aromatic ring system [18] [19].
The ¹H NMR spectrum exhibits two aromatic proton signals reflecting the symmetry of the substitution pattern [18] [19]. The proton at C-3 appears as a doublet at 7.45 ppm with J = 8.5 Hz, indicating coupling to the adjacent proton at C-6 [18] [19]. This downfield shift reflects the deshielding effect of the adjacent fluorine atom [18] [19]. The proton at C-6 resonates at 6.89 ppm as a doublet with identical coupling constant, confirming the ortho relationship between these protons [18] [19].
The amino group protons appear as a broad singlet at 5.85 ppm, characteristic of NH₂ groups in aromatic systems [18] [19]. The broadness of this signal reflects rapid exchange with trace water and the quadrupolar nature of nitrogen [18] [19]. The chemical shift position is typical for aromatic amines and indicates moderate electron density on the amino nitrogen [18] [19].
¹³C NMR analysis reveals distinct chemical shifts for each carbon atom in the molecule [18] [19]. The nitrile carbon resonates at 117.9 ppm, characteristic of aromatic nitriles [18] [19]. The carbon bearing the fluorine substituent (C-2) appears as a doublet at 157.2 ppm with a large coupling constant of 251 Hz, reflecting the direct C-F bond [18] [19]. This large coupling constant confirms the one-bond carbon-fluorine interaction [18] [19].
The carbon atoms in the aromatic ring show chemical shifts ranging from 106.8 to 145.2 ppm, with variations reflecting the electronic influence of the substituents [18] [19]. The carbon bearing the amino group (C-5) appears at 145.2 ppm, indicating significant electron donation from the amino group [18] [19]. The carbon bearing the bromine atom (C-4) resonates at 112.3 ppm, reflecting the electron-withdrawing effect of bromine [18] [19].
The ipso carbon (C-1) bearing the nitrile group appears at 106.8 ppm, significantly upfield due to the strong electron-withdrawing effect of the nitrile group [18] [19]. This chemical shift is characteristic of aromatic carbons directly attached to strongly electron-withdrawing groups [18] [19].
Infrared spectroscopy provides detailed information about the vibrational modes of 5-Amino-4-bromo-2-fluorobenzonitrile [21]. The vibrational spectrum exhibits characteristic absorption bands that can be assigned to specific functional groups and molecular motions [21].
The amino group stretching vibrations appear as two distinct bands at 3452 and 3363 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches, respectively [21]. These frequencies are typical for aromatic primary amines and indicate the presence of the amino group in an aromatic environment [21]. The separation between these bands (89 cm⁻¹) is characteristic of primary amines and confirms the NH₂ functionality [21].
The nitrile stretching vibration appears as a strong absorption at 2211 cm⁻¹, characteristic of aromatic nitriles [21]. This frequency is slightly lower than that of aliphatic nitriles due to conjugation with the aromatic ring system [21]. The intensity of this band reflects the significant dipole moment change associated with the C≡N stretching motion [21].
Aromatic C=C stretching vibrations are observed at 1625 and 1598 cm⁻¹, typical for substituted benzene rings [21]. These bands reflect the collective motion of the aromatic ring system and are sensitive to the electronic effects of the substituents [21]. The slight shift from the typical benzene frequencies (1600 and 1500 cm⁻¹) indicates the influence of the electron-withdrawing and electron-donating substituents [21].
The C-F stretching vibration appears as a strong band at 1265 cm⁻¹, characteristic of aromatic C-F bonds [21]. This frequency is higher than typical aliphatic C-F stretches due to the sp² hybridization of the aromatic carbon [21]. The intensity of this band reflects the high electronegativity of fluorine and the resulting dipole moment change [21].
The C-Br stretching vibration is observed at 682 cm⁻¹, typical for aromatic C-Br bonds [21]. This relatively low frequency reflects the heavy mass of bromine and the resulting reduced force constant for the C-Br bond [21]. The moderate intensity of this band is characteristic of carbon-halogen stretching vibrations [21].
Additional vibrational modes include the C-N stretching of the amino group at 1346 cm⁻¹ and the N-H bending mode at 1610 cm⁻¹ [21]. These frequencies are typical for aromatic amines and provide confirmation of the amino group functionality [21]. The aromatic C-H bending modes appear at 1137 cm⁻¹, while ring deformation modes are observed at lower frequencies including 819 and 456 cm⁻¹ [21].
Density functional theory calculations provide detailed insights into the electronic structure of 5-Amino-4-bromo-2-fluorobenzonitrile [22] . The molecular orbital analysis reveals important information about the electronic properties and chemical reactivity of the compound [22] .
The frontier molecular orbitals play a crucial role in determining the chemical reactivity of the molecule [22] . The highest occupied molecular orbital (HOMO) is calculated at -6.48 eV using the B3LYP/6-311++G(d,p) level of theory [22] . This orbital is primarily localized on the amino group and the aromatic ring, reflecting the electron-donating nature of the amino substituent [22] . The HOMO energy indicates the ionization potential of the molecule and its tendency to act as an electron donor [22] .
The lowest unoccupied molecular orbital (LUMO) is calculated at -1.92 eV, primarily localized on the nitrile group and the aromatic ring [22] . This orbital distribution reflects the electron-withdrawing nature of the nitrile group and indicates the sites most susceptible to nucleophilic attack [22] . The LUMO energy correlates with the electron affinity of the molecule and its ability to accept electrons [22] .
The HOMO-LUMO gap of 4.56 eV indicates moderate chemical reactivity and provides information about the kinetic stability of the molecule [22] . This gap is typical for aromatic compounds with both electron-donating and electron-withdrawing substituents [22] . The relatively large gap suggests good kinetic stability under normal conditions [22] .
The calculated dipole moment of 4.72 D reflects the significant charge separation in the molecule due to the presence of both electron-donating (amino) and electron-withdrawing (nitrile, fluorine, bromine) substituents [22] . This large dipole moment indicates strong intermolecular interactions in the solid state and significant solvent effects in solution [22] .
Global reactivity descriptors calculated from the frontier orbital energies provide additional insights into the chemical behavior of the molecule [22] . The chemical hardness (η = 2.28 eV) and softness (S = 0.44 eV⁻¹) indicate moderate reactivity, while the electronegativity (χ = 4.20 eV) reflects the overall electron-attracting ability of the molecule [22] . The electrophilicity index (ω = 3.87 eV) suggests moderate electrophilic character [22] .